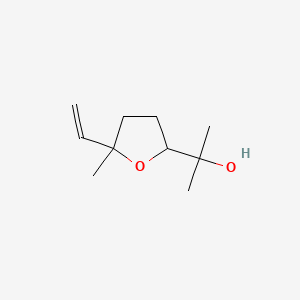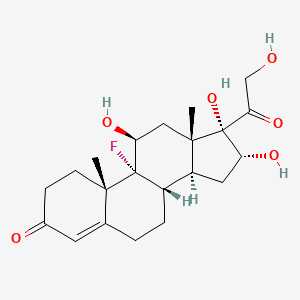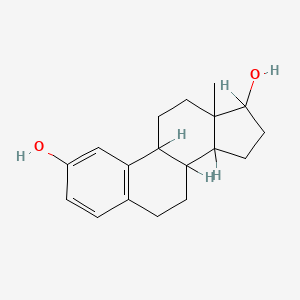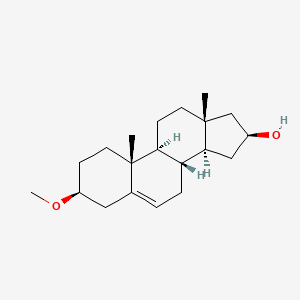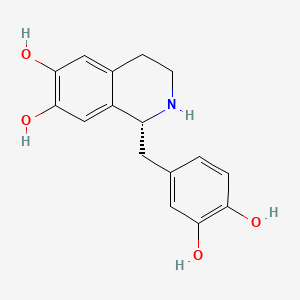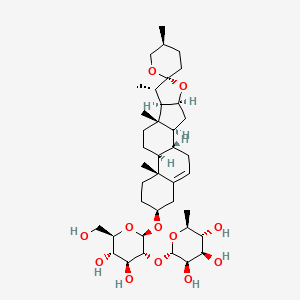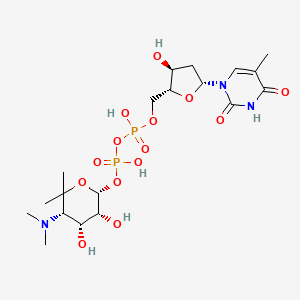![molecular formula C23H36N2O3 B1204137 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid CAS No. 78112-02-4](/img/structure/B1204137.png)
16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by its attachment to a phenoxy group. The final step involves the addition of a hexadecanoic acid chain. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups within the molecule.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid has numerous applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-protein interactions and the identification of binding partners.
Medicine: Utilized in drug discovery and development to identify potential drug targets and mechanisms of action.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid involves the formation of covalent bonds with target molecules upon exposure to ultraviolet light. The diazirine ring is highly reactive and can form a carbene intermediate, which then reacts with nearby molecules to create stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .
Comparison with Similar Compounds
Similar Compounds
16-[3-(3H-diazirin-3-yl)phenoxy]octadecanoic acid: Similar structure but with an octadecanoic acid chain.
16-[3-(3H-diazirin-3-yl)phenoxy]dodecanoic acid: Similar structure but with a dodecanoic acid chain.
16-[3-(3H-diazirin-3-yl)phenoxy]tetradecanoic acid: Similar structure but with a tetradecanoic acid chain.
Uniqueness
The uniqueness of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid lies in its specific chain length and the presence of the diazirine ring, which provides distinct reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions need to be studied .
Properties
IUPAC Name |
16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c26-22(27)17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-28-21-16-14-15-20(19-21)23-24-25-23/h14-16,19,23H,1-13,17-18H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJHBGZNDJRKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCCCCCCC(=O)O)C2N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228767 |
Source


|
| Record name | omega-(3-Diazirinophenoxy)hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78112-02-4 |
Source


|
| Record name | omega-(3-Diazirinophenoxy)hexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078112024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | omega-(3-Diazirinophenoxy)hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
